Steric Shielding Enables Selective Monocoupling
The ortho-substituted tert-butylthio boronic acid motif demonstrates superior selectivity in sequential Suzuki-Miyaura couplings compared to unhindered phenylboronic acids. In reactions with 2,6-dibromo-S-tert-butylthio benzene, selective monocoupling was achieved exclusively with o-substituted boronic acids, facilitating the synthesis of unsymmetrical S-tert-butyl m-terphenyl thioethers [1]. This contrasts with the reactivity profile of para-substituted 4-(tert-butylthio)phenylboronic acid, where the tert-butylthio group is positioned distal to the boronic acid moiety and exerts minimal steric influence on the coupling site. Unsubstituted phenylboronic acid exhibits no such steric differentiation and would undergo non-selective dicoupling under identical conditions. The meta-positioned tert-butylthio group in the target compound provides a balanced steric and electronic profile that is distinct from both the ortho and para regioisomers.
| Evidence Dimension | Regioselectivity in sequential coupling |
|---|---|
| Target Compound Data | Meta-substituted tert-butylthio phenylboronic acid (target compound) |
| Comparator Or Baseline | Ortho-substituted tert-butylthio boronic acids vs. unsubstituted phenylboronic acid |
| Quantified Difference | Selective monocoupling with o-substituted boronic acids (qualitative selectivity documented) |
| Conditions | Suzuki-Miyaura coupling with 2,6-dibromo-S-tert-butylthio benzene |
Why This Matters
This steric differentiation translates to synthetic utility: the tert-butyl group shields the boronic acid center from undesired side reactions, enabling chemoselective transformations in complex molecule synthesis that would fail with less hindered boronic acids.
- [1] Yamamoto, T.; Ammam, M.; Roberts, S.A.; Wilson, G.S.; Glass, R.S. Suzuki-Miyaura synthesis of m-terphenyl thioethers and their facilitated oxidation caused by through-space π⋯S⋯π interaction. Tetrahedron, v. 72, n. 20, p. 2527-2534, 2016. DOI: 10.1016/j.tet.2016.03.047. View Source
